

marine origin psychedelic 5-Bromo-DMT

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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Introduction & Chemical Profile

5-Bromo-DMT (**5-Bromo-N,N-dimethyltryptamine**) is a fascinating tryptamine derivative that has garnered research interest due to its unique pharmacological profile and natural marine origin [1]. It is a brominated indole alkaloid and the 5-bromo derivative of DMT [1]. A key area of investigation is its potential as a non-hallucinogenic psychoplastogen—a substance that promotes neuronal plasticity—with rapid-acting antidepressant effects [2] [3].

The compound's molecular formula is $C_{12}H_{15}BrN_2$, with a molar mass of $267.170 \text{ g}\cdot\text{mol}^{-1}$ [1]. Its canonical SMILES string is CN(C)CCC1=CNC2=C1C=C(C=C2)Br [4].

Comprehensive Pharmacology & Mechanism of Action

The therapeutic potential and functional output of 5-Br-DMT are determined by its complex interactions with various serotonin receptors and transporters.

Quantitative Pharmacological Profile

Table 1: In vitro binding and functional activity profile of 5-Br-DMT at human serotonin targets.

Target	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Max Efficacy (E _{max} , %)	Assay Type
5-HT _{1A} Receptor	16.9 [1]	1,810 (Full Agonist) [1]	94 [1]	cAMP Inhibition [2]
5-HT _{2A} Receptor	138 [1]	77.7 - 3,090 (Partial Agonist) [1]	34 - 100 [1]	Calcium Mobilization [2]
5-HT _{2B} Receptor	403 [1]	Information Missing	Information Missing	Information Missing
5-HT _{2C} Receptor	193 [1]	Information Missing	Information Missing	Information Missing
SERT (Uptake)	971 [1]	8,055 (Inhibition, IC ₅₀) [1]	Information Missing	[³ H]5-HT Uptake [2]

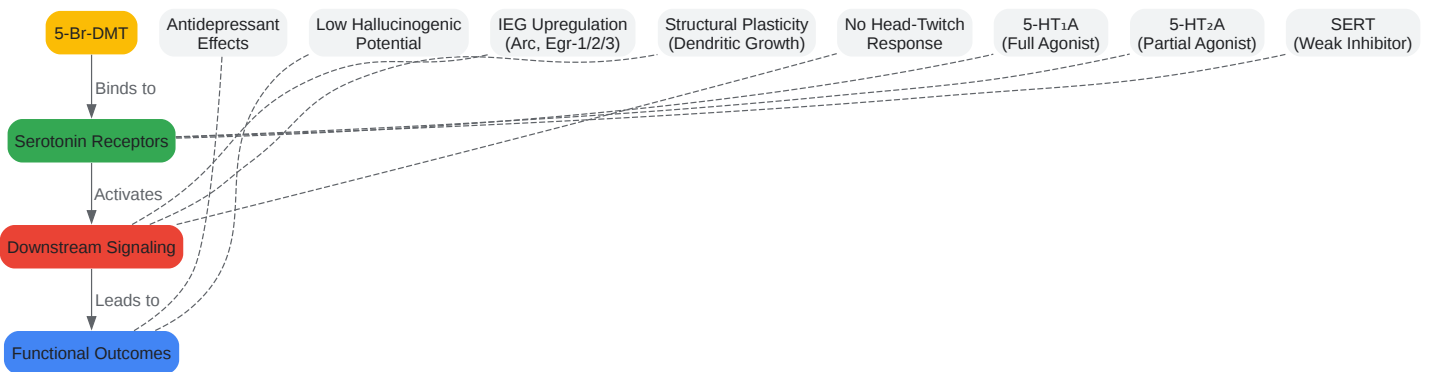
Table 2: Summary of key in vivo behavioral and therapeutic effects of 5-Br-DMT in rodent models.

Effect Category	Observation	Experimental Model	Dose & Route
Hallucinogenic Potential	No Head Twitch Response (HTR) [2] [3]	Mice	10 mg/kg, i.p. [2]
Antidepressant Effect	Reduced immobility in FST & TST [2]	Mouse Stress Model	10 mg/kg, i.p. [2]
Locomotor Effect	Hypolocomotion / Sedation [1] [2]	Mice Open Field	10 mg/kg, i.p. [2]
Thermoregulation	Induced Hypothermia [2]	Mice	10 mg/kg, i.p. [2]

Signaling Pathways and Neuroplasticity

A critical finding is that 5-Br-DMT activates 5-HT_{2A}AR but does not induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans [2] [3]. Its functional profile is characterized by **biased agonism**. It acts as a partial agonist at the 5-HT_{2A} receptor but demonstrates relatively higher potency and full agonism at the 5-HT_{1A} receptor [1] [2]. Activation of 5-HT_{1A} is known to inhibit and modulate the psychedelic-like effects mediated by 5-HT_{2A} [2], which may explain its lack of HTR.

Furthermore, 5-Br-DMT exhibits significant **psychoplastogenic** properties. It promotes dendritic growth and increases dendritic arbor complexity in cortical neurons *in vitro* [2]. *In vivo*, a single administration upregulates key immediate early genes (IEGs) associated with neuroplasticity—including *Arc*, *Egr-1*, *Egr-2*, and *Egr-3*—in the mouse prefrontal cortex and hippocampus [2]. This plasticity is believed to underpin its rapid antidepressant effects, observed after a single 10 mg/kg (i.p.) dose in a mouse model of stress-induced depression [2] [3].



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Diagram 1: Proposed signaling pathways and functional outcomes of 5-Br-DMT, illustrating its unique non-hallucinogenic psychoplastogenic profile.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-Br-DMT, as cited in the literature [2].

Radioligand Binding Assays

- **Objective:** Determine affinity (K_i) for 5-HT_{1A/2A/2B/2C} receptors and SERT.
- **Materials:**
 - Membrane suspensions from CHO/K1 cells stably expressing human 5-HT receptors or HEK293 cells overexpressing hSERT.
 - Radioligands: [³H]8-OH-DPAT (5-HT_{1A}), [³H]Ketanserin (5-HT_{2A}), [³H]LSD (5-HT_{2B/2C}), [³H]Citalopram (SERT).
 - Test compound: 5-Br-DMT (HCl salt).
 - Buffer: 50 mM Tris-HCl (pH 7.4), containing MgCl₂ and ascorbic acid.
- **Procedure:**
 - Incubate membrane preparations with a fixed concentration of radioligand and increasing concentrations of 5-Br-DMT (typically from 10⁻¹² to 10⁻⁵ M) in a final volume.
 - Perform incubation at optimal temperature and time for each target (e.g., 60-90 minutes).
 - Terminate reactions by rapid vacuum filtration through GF/B filters to separate bound from free radioligand.
 - Measure filter-bound radioactivity using a liquid scintillation counter.
 - Analyze data by nonlinear regression to determine the IC₅₀, then calculate K_i using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization (for 5-HT_{2A}AR)

- **Objective:** Assess functional potency (EC₅₀) and efficacy (E_{max}) at Gq-coupled 5-HT_{2A} receptor.
- **Materials:**
 - CHO/K1 cells stably expressing h5-HT_{2A}AR.
 - Fluorescent calcium-sensitive dye (e.g., Fluo-4 NW).
 - FlexStation or FLIPR plate reader.
- **Procedure:**
 - Seed cells in a clear-bottom 96-well plate and culture until ~90% confluent.
 - Load cells with the dye in HBSS/HEPES buffer and incubate.
 - Transfer plate to the plate reader and establish a baseline reading.

- Automatically add a range of concentrations of 5-Br-DMT and record fluorescence changes over time.
- Calculate agonist-induced responses as a percentage of the maximal response to a reference full agonist (e.g., 5-HT). Generate concentration-response curves to determine EC_{50} and E_{max} .

In Vivo Head Twitch Response (HTR)

- **Objective:** Evaluate hallucinogenic potential in mice.
- **Materials:**
 - Male/female Swiss CD-1 or C57BL/6 mice.
 - Video recording system and automated HTR detection software (or trained observers).
- **Procedure:**
 - Acclimatize mice to the testing environment.
 - Administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle control.
 - Place mice individually in transparent observation chambers immediately after injection.
 - Record mouse behavior for a set period (e.g., 30 minutes).
 - Quantify the number of characteristic head twitches, defined as rapid, paroxysmal rotations of the head. A lack of HTR indicates low hallucinogenic potential.

In Vivo Forced Swim Test (FST)

- **Objective:** Assess antidepressant-like activity.
- **Procedure:**
 - Pre-test: Place mice in cylinders filled with water for 6-8 minutes, 24 hours before the actual test.
 - On test day, administer 5-Br-DMT or vehicle.
 - At a predetermined time post-injection (e.g., 30 min or 24h), place mice back in the water-filled cylinders for a 6-minute session.
 - Record the sessions and score the total time the mouse spends immobile during the final 4 minutes. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Synthesis and Analytical Data

5-Br-DMT can be synthesized via the Fischer indole reaction, a classic method for constructing the indole ring system [5] [6]. Continuous flow chemistry methods have been recently developed for DMT analogs, offering advantages in scalability, safety, and purity [5] [6]. The general reaction involves the acid-catalyzed

condensation of a phenylhydrazine with a carbonyl compound, followed by cyclization. The final product is often converted to a stable fumarate salt for long-term storage [5] [6].

Discussion and Future Perspectives

5-Bromo-DMT represents a compelling prototype for the development of a novel class of **non-hallucinogenic psychoplastogens**. Its unique ability to promote neuroplasticity and produce rapid antidepressant effects in animal models, without inducing a hallucinogenic-like behavioral response, potentially circumvents a major hurdle in psychedelic therapy [2] [3]. This dissociation suggests that neuroplasticity and the hallucinogenic effects of psychedelics can be pharmacologically separated, likely through its balanced activity at 5-HT_{1A} and 5-HT_{2A} receptors.

Future research should focus on:

- Further elucidating its precise signaling bias and downstream mechanisms.
- Conducting comprehensive toxicology and safety pharmacology studies.
- Exploring its efficacy in other neuropsychiatric disease models, such as anxiety and substance use disorders.

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